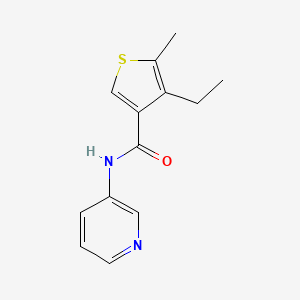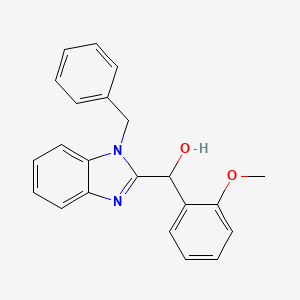
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, also known as BBM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BBM is a benzimidazole derivative that has two aromatic rings in its structure, which makes it a versatile molecule for various chemical reactions.
Mécanisme D'action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of ROS production, and the reduction of inflammation. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has also been shown to have a protective effect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is its high yield and purity during synthesis, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential use as a fluorescent probe for DNA and RNA detection. Further studies are needed to optimize its sensitivity and specificity for various applications.
Conclusion:
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, or (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol, is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further studies are needed to fully understand the potential of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol and its applications in various scientific fields.
Méthodes De Synthèse
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol can be synthesized by various methods, including the reaction of 2-methoxybenzaldehyde with benzylamine, followed by the reaction of the resulting imine with o-phenylenediamine. Another method involves the reaction of 2-methoxybenzaldehyde with o-phenylenediamine, followed by the reaction of the resulting imine with benzyl chloride. Both methods produce (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol with high yield and purity.
Applications De Recherche Scientifique
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol has been shown to have antitumor, antioxidant, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propriétés
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-26-20-14-8-5-11-17(20)21(25)22-23-18-12-6-7-13-19(18)24(22)15-16-9-3-2-4-10-16/h2-14,21,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBITIRKQSSNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

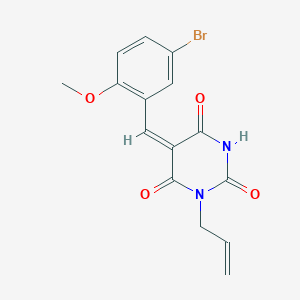
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)
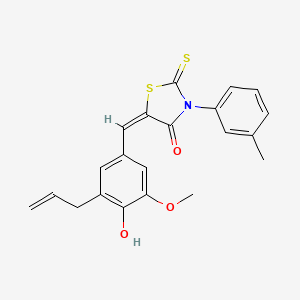
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5212815.png)
![1-(2-oxo-2-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethyl)-2-pyrrolidinone](/img/structure/B5212825.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212831.png)
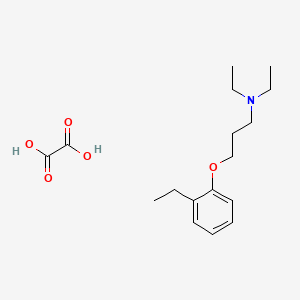
![3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5212856.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5212857.png)
![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B5212868.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5212869.png)
